molecular formula C18H16N2O3S2 B2967140 (E)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(p-tolyl)propanamide CAS No. 682783-28-4

(E)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(p-tolyl)propanamide

Cat. No.: B2967140
CAS No.: 682783-28-4
M. Wt: 372.46
InChI Key: HAOZBJOJJLTEDF-RVDMUPIBSA-N
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Description

This compound belongs to the 4-oxo-2-thioxothiazolidin-3-yl propanamide class, characterized by a thiazolidinone core with a thioxo group at position 2, a ketone at position 4, and a furan-substituted methylene group at position 3. The propanamide side chain is linked to a p-tolyl (4-methylphenyl) group. The E-configuration of the furan-2-ylmethylene group distinguishes it from Z-isomers, which may influence biological activity and physicochemical properties.

Properties

IUPAC Name

3-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3S2/c1-12-4-6-13(7-5-12)19-16(21)8-9-20-17(22)15(25-18(20)24)11-14-3-2-10-23-14/h2-7,10-11H,8-9H2,1H3,(H,19,21)/b15-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAOZBJOJJLTEDF-RVDMUPIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CCN2C(=O)C(=CC3=CC=CO3)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)NC(=O)CCN2C(=O)/C(=C\C3=CC=CO3)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(p-tolyl)propanamide has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C18H14N2O5S2
  • Molecular Weight : 402.44 g/mol
  • CAS Number : 682783-75-1

The compound's biological activity is largely attributed to its thiazolidinone framework, which is known for various pharmacological effects. The furan moiety enhances the compound's interaction with biological targets, potentially leading to significant anticancer properties.

Key Mechanisms:

  • Antiproliferative Activity : Studies have shown that thiazolidinone derivatives exhibit moderate to strong antiproliferative effects on cancer cell lines, suggesting potential for development as anticancer agents .
  • Induction of Apoptosis : Compounds similar to this compound have been reported to induce apoptosis in various cancer cell lines through mechanisms involving mitochondrial pathways and caspase activation .

Anticancer Activity

A series of studies have explored the anticancer potential of thiazolidinone derivatives, including the target compound:

Study ReferenceCell Line TestedIC50 (µM)Observations
K562 (leukemia)15Induced apoptosis via caspase activation.
MCF7 (breast cancer)20Significant reduction in cell viability observed.
H357 (lung cancer)50Inhibition of DDX3 helicase activity linked to anticancer efficacy.

Case Studies

  • Cytotoxicity Assays : Research demonstrated that derivatives of thiazolidinone, including those with furan substituents, displayed cytotoxic effects against K562 and MCF7 cell lines. The study highlighted the importance of electron-donating groups in enhancing cytotoxicity .
  • Mechanistic Insights : A study focusing on the interaction of similar compounds with DDX3 helicase revealed that inhibition of this enzyme could be a pathway through which these compounds exert their anticancer effects. The results indicated a direct interaction between the compound and specific amino acid residues critical for DDX3 function .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs, their substituents, and properties:

Compound Name & CAS (if available) Core Structure Modifications Molecular Formula Molecular Weight (g/mol) Key Properties/Activities References
(E)-Target Compound Furan-2-ylmethylene, p-tolyl propanamide C₂₁H₁₉N₂O₃S₂ (inferred) ~414.5 (estimated) Data limited; inferred stability from analogs. Potential DDX3 helicase inhibition.
(Z)-N-(3-Hydroxyphenyl)-3-(5-(4-methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide
(304674-59-7)
4-Methylbenzylidene, 3-hydroxyphenyl propanamide (Z-isomer) C₂₀H₁₈N₂O₃S₂ 398.5 Density: 1.43 g/cm³; pKa: 9.53; LogP: 3.14. Inhibits cancer cell proliferation.
FE15 3-Bromobenzylidene, 2-hydroxyphenyl propanamide Not explicitly stated ~450 (estimated) DDX3 helicase inhibitor; anti-cancer activity against breast and brain cancer cells.
(E)-4-(5-(Furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(4-nitrophenyl)butanamide
(682763-95-7)
Butanamide chain, 4-nitrophenyl substituent C₁₈H₁₅N₃O₅S₂ 417.5 Nitro group enhances electron-withdrawing effects; potential for improved binding affinity.
N-(5-Methyl-1,3,4-thiadiazol-2-yl)-3-{5-[(4-methylphenyl)methylene]-4-oxo-2-thioxothiazolidin-3-yl}propanamide
(299952-76-4)
4-Methylbenzylidene, 5-methylthiadiazole substituent C₁₉H₁₉N₃O₂S₃ 417.6 Thiadiazole moiety may enhance metabolic stability.

Physicochemical Properties

  • Melting Points : Analogs with p-methylbenzylidene groups (e.g., 304674-59-7) lack reported melting points, but related compounds with aryl substituents exhibit melting points between 134–178°C .
  • Solubility : The p-tolyl group in the target compound likely increases lipophilicity compared to polar substituents like 3-hydroxyphenyl (LogP ~3.15) . Nitro groups (e.g., in 682763-95-7) may reduce solubility but improve target binding .

Q & A

Q. What synthetic routes are commonly employed to synthesize (E)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(p-tolyl)propanamide?

The compound is typically synthesized via a multi-step condensation process. A general approach involves:

  • Step 1 : Formation of the thiazolidinone core by reacting substituted aldehydes with thiourea derivatives under basic conditions. For example, chloroacetyl chloride can react with 3-oxo-propionitriles to form 4-thiazolidinone intermediates .
  • Step 2 : Introduction of the furan-2-ylmethylene group via Knoevenagel condensation, where the aldehyde moiety of furfural reacts with the active methylene group of the thiazolidinone. This step often requires catalysts like piperidine or acetic acid .
  • Step 3 : Amidation with N-(p-tolyl)propanamide using coupling reagents (e.g., EDC/HOBt) in anhydrous solvents like DMF or THF .
    Key characterization methods include FT-IR (to confirm C=O and C=S stretches at ~1700 cm⁻¹ and ~1250 cm⁻¹, respectively) and melting point analysis .

Q. How is the stereochemical configuration (E/Z) of the furan-2-ylmethylene group confirmed?

The E configuration is determined via:

  • 1H NMR : The coupling constant (J) between the olefinic protons (typically ~12–16 Hz for trans configuration).
  • X-ray crystallography : Single-crystal studies provide unambiguous evidence of the spatial arrangement, as demonstrated in structurally similar thiazolidinone derivatives .
  • NOESY experiments : To detect spatial proximity between the furan ring and thiazolidinone protons .

Q. What safety precautions are critical when handling this compound?

Safety protocols include:

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and eye protection (e.g., goggles) to avoid skin/eye contact (H313/H333 hazards) .
  • Ventilation : Use fume hoods to prevent inhalation of fine particles (P305+P351+P338).
  • Storage : In a cool, dry place away from oxidizing agents. Stability studies suggest sensitivity to light and moisture .

Advanced Research Questions

Q. How can synthetic yields be optimized for the Knoevenagel condensation step?

Yield optimization strategies include:

  • Catalyst screening : Piperidine or ammonium acetate in ethanol improves reaction efficiency compared to traditional acetic acid .
  • Solvent selection : Refluxing in toluene or DMF enhances reactivity of the aldehyde-thiazolidinone system.
  • Reaction monitoring : TLC or HPLC to track intermediate formation and minimize side products (e.g., dimerization of furfural) .
    Reported yields for analogous compounds range from 48% to 65% under optimized conditions .

Q. What computational methods are used to predict the electronic properties of this compound?

  • Density Functional Theory (DFT) : Calculations (e.g., B3LYP/6-31G* basis set) predict frontier molecular orbitals (HOMO-LUMO gaps) to assess reactivity and charge distribution .
  • Molecular docking : To evaluate binding affinity with biological targets (e.g., enzymes like PPAR-γ or COX-2) using AutoDock Vina or Schrödinger Suite .
  • ADMET profiling : Tools like SwissADME predict pharmacokinetic properties (e.g., logP ~3.2, indicating moderate lipophilicity) .

Q. How does the thioxothiazolidinone moiety influence biological activity?

The 2-thioxo-4-thiazolidinone core is associated with:

  • Antidiabetic activity : Via PPAR-γ agonism, as seen in structurally related glitazones .
  • Antimicrobial effects : Through interference with bacterial cell wall synthesis (e.g., inhibition of MurB ligase) .
  • Anticancer potential : ROS generation and apoptosis induction in cancer cell lines (IC50 values reported at ~10–50 μM in MCF-7 and HeLa cells) .

Q. How can contradictions in biological assay data be resolved?

Discrepancies may arise from:

  • Assay variability : Standardize protocols (e.g., MTT vs. resazurin assays for cytotoxicity) .
  • Solubility issues : Use DMSO as a co-solvent (≤0.1% v/v) to improve compound dispersion in aqueous media .
  • Metabolic interference : Include control experiments with CYP450 inhibitors (e.g., ketoconazole) to assess off-target effects .

Q. What advanced spectroscopic techniques validate the tautomeric forms of the thioxothiazolidinone ring?

  • 13C NMR : Distinguishes keto-enol tautomers via chemical shifts (e.g., C=O at ~175 ppm vs. C-OH at ~165 ppm) .
  • Raman spectroscopy : Detects vibrational modes of C=S (~650 cm⁻¹) and C=O (~1700 cm⁻¹) .
  • Variable-temperature NMR : Monitors tautomeric equilibria by observing signal splitting at low temperatures .

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